![molecular formula C26H18O2 B1617045 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione CAS No. 4746-80-9](/img/structure/B1617045.png)
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione
Overview
Description
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione, also known as Michler's ketone, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in organic solvents such as ethanol, benzene, and acetone. Michler's ketone has been used in various fields of research such as organic chemistry, materials science, and biology.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research due to its biochemical properties. It serves as a specialty product for the study of protein interactions and functions. The molecular weight of 362.42 and the formula C26H18O2 make it suitable for various analytical techniques in this field .
Synthesis of Coordination Polymers
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione: acts as a ligand in the formation of coordination polymers. These polymers have applications in catalysis, gas storage, and separation processes due to their unique structural features .
Molecular Frameworks
The compound is used as a bridging ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, sensing, drug delivery, and more .
Organic Synthesis
In organic chemistry, this dione is a precursor in various synthetic pathways. It’s involved in the preparation of complex organic molecules, which can be used in pharmaceuticals and agrochemicals .
Material Science
The compound’s structural properties are explored in material science for creating novel materials with specific optical or electronic properties. This has implications for the development of sensors, semiconductors, and other advanced materials .
Photocatalysis
Researchers are investigating the use of 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione in photocatalytic applications. Its ability to absorb light and participate in electron transfer reactions makes it a candidate for environmental remediation and solar energy conversion .
Medicinal Chemistry
The compound finds applications in medicinal chemistry for the design and synthesis of new therapeutic agents. Its biphenyl structure is a common motif in drugs, and modifications to this core can lead to compounds with desirable biological activities .
Chemical Education
Lastly, 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione is used in academic settings for teaching advanced concepts in organic chemistry and materials science. Its synthesis and applications provide a practical context for learning about chemical reactions and material properties .
Mechanism of Action
Target of Action
Similar compounds have been used to stabilize and/or activate organotransition metal species .
Mode of Action
It’s known that similar compounds can function in a p-type fet device with field effect mobility .
Result of Action
Similar compounds show aggregation-induced emission feature with unity solid-state fluorescence efficiency .
properties
IUPAC Name |
1,2-bis(4-phenylphenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)26(28)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGSKPXEIKBTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298205 | |
Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |
CAS RN |
4746-80-9 | |
Record name | NSC121480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis-biphenyl-4-yl-ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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